α1D-Adrenoceptor Subtype Selectivity vs. Tamsulosin, Silodosin, and Prazosin
Naftopidil demonstrates a distinct α1D-preferring selectivity profile among alpha1-blockers. In a comparative binding assay using cloned human α1-adrenoceptor subtypes, naftopidil exhibited Ki values of 4.4 nM for α1D, 23 nM for α1A, and 7.8 nM for α1B, yielding an α1D/α1B selectivity ratio of 1.78. This contrasts sharply with tamsulosin (Ki: α1D=0.030 nM, α1A=0.012 nM, α1B=0.12 nM; α1D/α1B ratio=3.80), silodosin (Ki: α1D=2.2 nM, α1A=0.039 nM, α1B=6.5 nM; α1A/α1B ratio=162), and prazosin (Ki: α1D=0.078 nM, α1A=0.12 nM, α1B=0.028 nM; α1A/α1B ratio=0.204) [1].
| Evidence Dimension | Binding Affinity (Ki) for Cloned Human α1-Adrenoceptor Subtypes |
|---|---|
| Target Compound Data | Naftopidil: Ki (α1A) = 23 nM; Ki (α1B) = 7.8 nM; Ki (α1D) = 4.4 nM |
| Comparator Or Baseline | Tamsulosin: Ki (α1A)=0.012 nM; Ki (α1B)=0.12 nM; Ki (α1D)=0.030 nM. Silodosin: Ki (α1A)=0.039 nM; Ki (α1B)=6.5 nM; Ki (α1D)=2.2 nM. Prazosin: Ki (α1A)=0.12 nM; Ki (α1B)=0.028 nM; Ki (α1D)=0.078 nM |
| Quantified Difference | Naftopidil shows higher affinity for α1D than α1A (α1D/α1B=1.78), while silodosin is highly α1A-selective (α1A/α1B=162). Tamsulosin is less subtype-selective. Prazosin is non-selective (α1A/α1B=0.204) |
| Conditions | Radioligand binding assays using cloned human α1a-, α1b-, and α1d-adrenoceptors expressed in cell lines [1] |
Why This Matters
This α1D-preferring profile differentiates naftopidil from other alpha1-blockers for research targeting bladder storage symptoms or exploring α1D-mediated pathways.
- [1] Akinaga, J., Lima, V., Kiguti, L. R. de A., Hebeler-Barbosa, F., Alcántara-Hernández, R., García-Sáinz, J. A., & Pupo, A. S. (2013). Differential phosphorylation, desensitization, and internalization of α1A–adrenoceptors activated by norepinephrine and oxymetazoline. Molecular Pharmacology, 83(4), 870–881. (Referencing Table 1 Ki data from Yakugaku Zasshi, 2006). View Source
